11-Hydroxycephalotaxine

Description

Significance of Cephalotaxus Alkaloids in Natural Product Chemistry and Biomedical Research

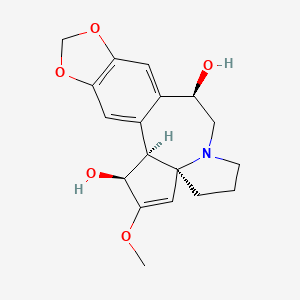

Cephalotaxus alkaloids are a distinct family of plant-derived secondary metabolites that have been a subject of scientific inquiry for over six decades. nih.gov These compounds are sourced exclusively from the small, slow-growing evergreen conifers of the Cephalotaxus genus, commonly known as plum yews, which are primarily native to China. nih.govharvard.edu The chemical architecture of these alkaloids is notable, characterized by a complex tetracyclic backbone that includes a benzazepine ring system (rings A and B) fused to an azaspiranic 1-azaspiro[4.4]nonane unit (rings C and D). nih.govresearchgate.net

The initial discovery of alkaloids in the Cephalotaxus genus was noted in the mid-1950s. nih.gov However, it was the isolation of cephalotaxine (B1668394), the major alkaloid of this series, in 1963 that catalyzed deeper investigation into this family of natural products. nih.govfrontiersin.org The subsequent discovery of significant antitumor properties in certain ester derivatives of cephalotaxine by American, Chinese, and Japanese research teams sparked intensive research into their structure and biological function. nih.govfrontiersin.org

To date, more than 70 distinct Cephalotaxus alkaloids have been identified and characterized. nih.govdicp.ac.cn The most prominent among these, from a biomedical standpoint, are the ester derivatives, particularly homoharringtonine (B1673347) (HHT). nih.govdicp.ac.cn Homoharringtonine has demonstrated marked efficacy in the treatment of chronic myeloid leukemia, leading to its approval by the US Food and Drug Administration in 2012. nih.govresearchgate.netrhhz.net The primary mechanism of action for HHT is the inhibition of protein synthesis at the ribosomal level. nih.govresearchgate.net The profound biological activity of these ester alkaloids has made the Cephalotaxus family a significant focus in natural product chemistry, driving extensive efforts in isolation, structure elucidation, and total synthesis. nih.govrsc.org

Overview of 11-Hydroxycephalotaxine as a Key Oxygenated Cephalotaxus Alkaloid

Within the diverse family of Cephalotaxus alkaloids, this compound is classified as a key minor alkaloid distinguished by an oxygen function at the C-11 position of its core structure. nih.govclockss.org It belongs to a specific subset of approximately ten C-11 oxygenated Cephalotaxus alkaloids. dicp.ac.cn This structural feature—a hydroxyl group at the benzylic C-11 position—differentiates it from the more abundant parent alkaloid, cephalotaxine. dicp.ac.cnclockss.org

This compound is often isolated alongside its structural isomer, drupacine (B208478), to which it can be readily and nearly quantitatively converted under mild acidic conditions. nih.govdicp.ac.cnacs.org This conversion involves the intramolecular ketalization between the C-11 hydroxyl group and the enol ether of the cyclopentene (B43876) ring, forming a stable oxygen bridge between the B and D rings. nih.govcaltech.edu

Historical Perspective of this compound Isolation and Initial Characterization

The investigation of minor alkaloids from Cephalotaxus species led to the discovery of this compound. It was first isolated along with its isomeric counterpart, drupacine, from Cephalotaxus harringtonia var. drupácea. acs.orgnih.govacs.org Initial characterization studies established its structure as 1a and its close chemical relationship with drupacine (2a). acs.org The proximity of the two hydroxyl functions in this compound was noted to result in unusual reaction products, most notably its facile conversion to the ketal drupacine in the presence of acid. acs.org

Spectroscopic methods, particularly nuclear magnetic resonance (NMR), were crucial in differentiating between the two isomers. acs.org The first total synthesis of racemic (dl) this compound was a significant milestone, achieved by P.L. Fuchs in 1990, which also included the synthesis of dl-cephalotaxine and dl-drupacine. sci-hub.stscilit.comacs.org This work provided a synthetic route to these complex natural products, opening avenues for further study. Later, in 2007, the first asymmetric total synthesis of (-)-drupacine was accomplished, which involved the enantiopure synthesis of this compound as a key intermediate. caltech.edu More recently, it has been isolated from other species as well, including Cephalotaxus oliveri and Cephalotaxus fortunei. rhhz.netacs.orgnih.gov

Data Tables

Table 1: Key Characteristics of this compound

| Characteristic | Description | References |

|---|---|---|

| Alkaloid Family | Cephalotaxus Alkaloid | nih.gov |

| Classification | Minor, C-11 Oxygenated Alkaloid | nih.govdicp.ac.cnclockss.org |

| Key Structural Feature | Hydroxyl group at the C-11 position | dicp.ac.cnclockss.org |

| Natural Source | Cephalotaxus harringtonia var. drupácea, C. oliveri, C. fortunei | rhhz.netacs.orgacs.orgnih.gov |

| Isomeric Relationship | Isomer of Drupacine | acs.org |

| Chemical Property | Converts to Drupacine under acidic conditions | nih.govdicp.ac.cnacs.org |

| Reported Activities | Antiviral, Cytotoxic | researchgate.netcabidigitallibrary.orgacs.org |

Table 2: Timeline of Key Research Milestones

| Year | Milestone | References |

|---|---|---|

| 1963 | Isolation of the parent alkaloid, Cephalotaxine, is reported. | nih.govfrontiersin.org |

| 1974 | Isolation and characterization of this compound and Drupacine from Cephalotaxus harringtonia var. drupácea is reported. | acs.orgnih.govacs.org |

| 1990 | First total synthesis of racemic (dl)-11-Hydroxycephalotaxine is achieved by Fuchs. | sci-hub.stscilit.comacs.org |

| 2003 | Isolation from Cephalotaxus fortunei reported. | acs.orgnih.gov |

| 2007 | First asymmetric synthesis of (-)-drupacine, involving enantiopure this compound as an intermediate, is reported by Stoltz. | caltech.edu |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 11-β-hydroxycephalotaxine β-N-oxide |

| 4-hydroxycephalotaxine |

| Acetylcephalotaxine |

| Cephalancetine A |

| Cephalancetine B |

| Cephalancetine D |

| Cephalocyclidin A |

| Cephalotaxinamide |

| Cephalotaxine |

| Cephalotaxine β-N-oxide |

| Cephalotaxinone |

| Cephalotine B |

| Deoxyharringtonine |

| Demethylcephalotaxinone |

| Demethylneodrupacine |

| Dmpacine |

| Drupacine |

| Epicephalotaxine |

| Fortuneicyclidin A |

| Fortuneicyclidin B |

| Hainanensine |

| Harringtonine (B1672945) |

| Homoharringtonine (HHT) |

| Isocephalotaxine |

| Isoharringtonine |

| Torreyafargesine A |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,6R,12R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3/t12-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHXNLVRKQEGO-XKDXWZMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C[C@]23CCCN2C[C@@H](C4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964343 | |

| Record name | 11-Hydroxycephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49686-55-7 | |

| Record name | Alkaloid B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkaloid B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Hydroxycephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation from Botanical and Marine Sources

Isolation from Cephalotaxus Species

The genus Cephalotaxus comprises several species of evergreen conifers that are a rich source of a variety of alkaloids, including 11-Hydroxycephalotaxine. nih.gov These plants are primarily indigenous to China and other parts of Asia. nih.govharvard.edu

Cephalotaxus harringtonia and its Varieties

Cephalotaxus harringtonia, along with its varieties such as drupacea and nana, is a significant botanical source of this compound. nih.govdicp.ac.cnnih.gov Research has confirmed the isolation of this compound from various parts of the plant. dicp.ac.cncapes.gov.br One of its ester derivatives, homoharringtonine (B1673347), which is structurally related, was approved by the FDA in 2012 as a treatment for leukemia. dicp.ac.cn The presence of an oxygen function at the C-11 position distinguishes this compound from the more abundant alkaloid, cephalotaxine (B1668394). dicp.ac.cn It has been noted that this compound can be readily converted to drupacine (B208478) under acidic conditions. nih.govdicp.ac.cn

Cephalotaxus sinensis

Cephalotaxus sinensis, another important species within the genus, has been a subject of phytochemical investigations that have led to the isolation of this compound. researchgate.netnih.gov Studies have identified this compound among a number of other alkaloids from the twigs, leaves, and fruits of this plant. nih.govresearchgate.net Bioassay-guided fractionation of extracts from C. sinensis has revealed the presence of this compound alongside other active alkaloids. researchgate.net

Other Cephalotaxus Species

Beyond C. harringtonia and C. sinensis, this compound has also been isolated from other species of the genus. Research on Cephalotaxus fortunei has documented the presence of this compound, along with a range of other known and new alkaloids. nih.govacs.orgknapsackfamily.com Similarly, investigations into the alkaloidal constituents of Cephalotaxus mannii have identified a number of compounds, though the presence of this compound is less prominently reported in some studies. researchgate.netresearchgate.net The genus Cephalotaxus is known for its chemical diversity, with over a hundred different alkaloids having been isolated from its various species. researchgate.net

Isolation from Marine Organisms

The occurrence of this compound is not limited to terrestrial plants. In a notable discovery, the compound has also been isolated from a marine organism.

Macrophiothrix longipedia (Long-Legged Starfish)

While the primary sources of this compound are plants of the Cephalotaxus genus, there are no search results indicating its isolation from Macrophiothrix longipedia.

Extraction and Purification Methodologies for this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification.

A general procedure for extracting alkaloids from Cephalotaxus species begins with the processing of plant material, such as the leaves, stems, or fruits. acs.org The dried and ground plant material is typically subjected to extraction with a polar solvent like methanol (B129727) or ethanol.

Following extraction, the crude extract undergoes an acid-base partitioning to enrich the alkaloid fraction. The extract is acidified to convert the alkaloids into their salt forms, which are water-soluble. This allows for the separation of non-alkaloidal compounds. The aqueous acidic solution is then made basic, typically with ammonium (B1175870) hydroxide, to a pH of 9-10. This converts the alkaloid salts back to their free base form, which can then be extracted with an organic solvent like chloroform (B151607) or dichloromethane. acs.org

The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for the separation and purification of individual compounds. Column chromatography using silica (B1680970) gel with a gradient solvent system, such as ethyl acetate/methanol/ammonia, is a common method for the initial separation of cephalotaxine analogs. Further purification is often achieved using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA).

Biosynthesis and Biogenetic Transformations

Proposed Biosynthetic Pathways of Cephalotaxus Alkaloids

The biosynthesis of Cephalotaxus alkaloids, including 11-hydroxycephalotaxine, is a complex process that has been the subject of extensive research. The core structure of these alkaloids, the phenylethylisoquinoline scaffold, is derived from the amino acids L-phenylalanine and L-tyrosine. pnas.org Isotope tracing experiments have confirmed that these two amino acids are the primary precursors. pnas.org

The proposed pathway begins with the conversion of L-phenylalanine and L-tyrosine into key intermediates. L-phenylalanine is transformed through a series of steps involving cinnamic acid and p-coumaric acid to ultimately yield 4-hydroxydihydrocinnamaldehyde (4-HDCA). pnas.org Concurrently, L-tyrosine is converted to dopamine (B1211576). pnas.org A crucial step in the pathway is the Pictet-Spengler condensation of dopamine and 4-HDCA, a reaction catalyzed by a novel enzyme identified as ChPSS. pnas.org This condensation forms the fundamental 1-phenethylisoquinoline scaffold, which serves as the branching point for the biosynthesis of various phenylethylisoquinoline alkaloids (PIAs), distinguishing it from the related benzylisoquinoline alkaloid (BIA) pathway. pnas.org

Subsequent modifications of this scaffold, including hydroxylations, methylations, and ring formations, lead to the diverse array of Cephalotaxus alkaloids. While the complete enzymatic machinery is still under investigation, the identification of key enzymes and intermediates has provided a solid framework for understanding the biosynthesis of these medically important compounds. pnas.orgnih.gov

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of Cephalotaxus Alkaloids

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | Initial precursor, converted to 4-HDCA. pnas.org |

| L-Tyrosine | Initial precursor, converted to dopamine. pnas.org |

| 4-Hydroxydihydrocinnamaldehyde (4-HDCA) | Condensation partner with dopamine. pnas.org |

| Dopamine | Condensation partner with 4-HDCA. pnas.org |

| 1-Phenethylisoquinoline Scaffold | Core structure formed by Pictet-Spengler condensation, precursor to all Cephalotaxus alkaloids. pnas.org |

Enzymatic and Chemical Conversion Pathways involving this compound

This compound is biogenetically linked to drupacine (B208478), another naturally occurring Cephalotaxus alkaloid. dicp.ac.cnscribd.comacs.org Research has shown that this compound can be converted to drupacine under acidic conditions. dicp.ac.cnnih.gov This transformation involves an intramolecular cyclization, forming an ether bridge between the C11 and C2 positions. nih.gov The facile nature of this conversion suggests a close biosynthetic relationship, with this compound likely serving as the direct precursor to drupacine in the plant. The co-occurrence of both compounds in Cephalotaxus harringtonia var. drupacea further supports this hypothesis. dicp.ac.cnscribd.comacs.org

Beyond its relationship with drupacine, this compound is a key intermediate in the biosynthesis of a variety of other oxygenated Cephalotaxus alkaloids. dicp.ac.cnnih.gov Its strategic placement in the biosynthetic pathway allows for further enzymatic modifications, leading to a diverse array of structurally related compounds. For instance, esterification of the hydroxyl group at C11 can lead to the formation of various harringtonine-type alkaloids, which are known for their significant antileukemic properties. purdue.edu

The oxidation of cephalotaxine (B1668394) to this compound is a critical step that introduces a functional group amenable to further chemical transformations, both in nature and in the laboratory. researchgate.net This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes commonly involved in the late stages of alkaloid biosynthesis. The resulting this compound can then undergo various reactions, including esterification, oxidation, and rearrangement, to produce a wide range of C-11 oxygenated alkaloids. dicp.ac.cn This includes compounds like cephalotaxine N-oxides and dimeric alkaloids. researchgate.netresearchgate.net The presence of a hydroxyl group at the C11 position significantly increases the structural diversity of the Cephalotaxus alkaloids and contributes to their varied biological activities.

Table 2: Examples of Alkaloids Derived from this compound

| Derived Alkaloid | Type of Transformation | Reference |

| Drupacine | Intramolecular cyclization (ether bridge formation) | dicp.ac.cnnih.gov |

| Harringtonine-type alkaloids | Esterification of the C11 hydroxyl group | purdue.edu |

| 11-β-hydroxycephalotaxine β-N-oxide | N-oxidation | researchgate.netresearchgate.net |

Metabolic Engineering and Biotechnological Production Approaches

The significant pharmacological potential of Cephalotaxus alkaloids, coupled with the endangered status of many Cephalotaxus species, has spurred research into alternative production methods. pnas.org Metabolic engineering and biotechnology offer promising avenues for the sustainable production of these valuable compounds, including this compound. pnas.orgeolss.netnih.gov

A key strategy involves the heterologous expression of the biosynthetic pathway in microbial hosts such as Escherichia coli or yeast. pnas.orgnih.gov This approach requires the identification and characterization of all the genes encoding the enzymes in the pathway. Recent advances in transcriptomics and metabolic modeling of Cephalotaxus species have led to the identification of several key genes, including the one encoding the Pictet-Spengler synthase (ChPSS) responsible for forming the core alkaloid scaffold. pnas.org

Another approach is the use of plant cell cultures of Cephalotaxus. researchgate.net Researchers are exploring various strategies to enhance the production of alkaloids in these cultures, such as the use of elicitors (e.g., methyl jasmonate), precursor feeding, and optimization of culture conditions. researchgate.netresearchgate.net For example, the addition of alanine (B10760859) and its derivatives to Cephalotaxus mannii suspension cultures has been shown to improve cephalotaxine production. researchgate.net

Furthermore, enzymatic conversion methods are being investigated. neb.commdpi.commdpi.com This could involve using isolated enzymes or whole-cell biocatalysts to perform specific transformations, such as the hydroxylation of cephalotaxine to this compound. The development of efficient biocatalytic systems could provide a more controlled and sustainable method for producing specific alkaloids. nih.govscielo.brfrontiersin.org While significant progress has been made, the complete elucidation of the biosynthetic pathway and the optimization of production systems remain active areas of research. pnas.orgnih.govbohrium.com

Chemical Synthesis and Semisynthesis of 11 Hydroxycephalotaxine and Analogues

Total Synthesis Strategies

The total synthesis of 11-hydroxycephalotaxine has been approached through both racemic and asymmetric strategies, each with its own set of challenges and innovations in constructing the complex cephalotaxane core and introducing the crucial C-11 hydroxyl group.

Racemic Total Synthesis Methodologies

The first total synthesis of racemic this compound was a landmark achievement that provided a blueprint for subsequent synthetic endeavors. A notable strategy involves a reductive 1,2-carbonyl transposition to install the C-11 hydroxyl group onto a pre-formed tetracyclic lactam intermediate.

One of the pioneering total syntheses of (±)-11-hydroxycephalotaxine utilized a strategy that hinged on the construction of the core pentacyclic structure of cephalotaxine (B1668394), followed by the introduction of the hydroxyl group at the C-11 position. This approach often involves the formation of a key lactam intermediate, which is then subjected to a series of transformations to yield the target molecule. A critical step in this process is the reductive 1,2-carbonyl transposition on a lactam intermediate, which allows for the stereoselective installation of the 11β-hydroxy group. This methodology, while yielding the racemic mixture, was instrumental in confirming the structure of this compound and providing access to this and other related alkaloids for further biological evaluation.

Asymmetric Total Synthesis Methodologies

The development of asymmetric total syntheses of this compound and other C-11 oxygenated Cephalotaxus alkaloids has been a major focus, aiming to provide enantiomerically pure material. These strategies often employ chirality transfer from readily available chiral starting materials or utilize catalytic asymmetric reactions to establish key stereocenters.

A collective asymmetric total synthesis of six C-11 oxygenated Cephalotaxus alkaloids, including this compound, has been reported. researchgate.netnih.gov This elegant approach utilizes L-proline as the sole source of chirality, which is elaborated into a key tetracyclic intermediate through a series of stereoselective reactions. This strategy showcases the power of chirality transfer in complex molecule synthesis.

While direct chiral auxiliary-controlled reactions for the synthesis of this compound are not extensively documented, the concept of using a chiral starting material, such as L-proline, effectively serves a similar purpose. In the collective asymmetric synthesis of C-11 oxygenated Cephalotaxus alkaloids, the inherent chirality of L-proline is transferred through a sequence of reactions, including a diastereoselective N-alkylation and a stereospecific Stevens rearrangement, to establish the absolute stereochemistry of the final products. researchgate.netnih.gov This approach obviates the need for external chiral auxiliaries in the key bond-forming steps that define the stereochemistry of the core structure.

Modern synthetic strategies increasingly rely on organocatalytic and transition-metal-catalyzed reactions to achieve high levels of stereocontrol and efficiency. While specific applications of these methods directly to the total synthesis of this compound are still emerging, their use in the construction of the core cephalotaxane skeleton is well-established and provides a clear pathway for their application to this specific analogue.

Transition-metal catalysis, particularly with palladium, has been instrumental in the synthesis of the cephalotaxine framework. organic-chemistry.org For instance, intramolecular Heck reactions have been employed to construct the seven-membered ring of the cephalotaxane core. organic-chemistry.org These powerful C-C bond-forming reactions can be rendered asymmetric through the use of chiral ligands, offering a potential route to enantiomerically enriched intermediates for the synthesis of this compound.

Organocatalysis also presents a promising avenue for the asymmetric synthesis of the cephalotaxine core. Organocatalytic cascade reactions, for example, have been used to construct complex polycyclic systems with high enantioselectivity. nih.gov The application of such methodologies to the synthesis of key spirocyclic intermediates could provide a more direct and efficient route to optically active this compound.

Key Synthetic Intermediates and Precursors

The synthesis of this compound relies on the preparation of several key intermediates and precursors that embody the core structural features of the target molecule. These intermediates are often advanced tetracyclic or pentacyclic systems that are then further functionalized.

A crucial intermediate in the racemic total synthesis is a tetracyclic lactam. This compound contains the complete carbon skeleton of cephalotaxine and serves as a late-stage precursor for the introduction of the C-11 hydroxyl group via a reductive 1,2-carbonyl transposition.

In the collective asymmetric synthesis of C-11 oxygenated Cephalotaxus alkaloids, a key tetracyclic advanced intermediate is synthesized from L-proline. researchgate.netnih.gov This intermediate, possessing the correct absolute stereochemistry, is then divergently converted to various C-11 oxygenated analogues, including this compound, through a series of oxidation state adjustments. researchgate.netnih.gov

| Key Intermediate/Precursor | Synthetic Role | Reference |

| Tetracyclic Lactam | Precursor for C-11 functionalization in racemic synthesis | |

| Chiral Tetracyclic Intermediate from L-proline | Common precursor for various C-11 oxygenated alkaloids in asymmetric synthesis | researchgate.netnih.gov |

| Spirocyclic Amine | Building block for the construction of the 5,5-fused spiro system | organic-chemistry.org |

Specific Synthetic Methodologies

Several specific synthetic methodologies have been pivotal in the synthesis of this compound and its analogues. These include reactions for the introduction of the C-11 hydroxyl group and for the construction of the complex polycyclic core.

One of the most significant methodologies for the synthesis of this compound is the reductive 1,2-carbonyl transposition . This multi-step sequence allows for the conversion of a ketone at the C-11 position of a lactam intermediate into the desired hydroxyl group with high stereoselectivity for the β-epimer.

The Pummerer reaction has also been explored as a means to introduce an oxygen functionality at the C-11 position. clockss.org This reaction involves the rearrangement of a sulfoxide, which can be formed from a sulfide precursor at the C-11 position. Treatment of the sulfoxide with an activating agent like trifluoroacetic anhydride can lead to the formation of an intermediate that, upon hydrolysis, yields the 11-hydroxy group. clockss.org

Furthermore, the construction of the cephalotaxane skeleton often relies on powerful cyclization strategies. The intramolecular Friedel-Crafts reaction has been employed to form the seven-membered ring of the benzazepine system. researchgate.netnih.govnih.gov This reaction involves the cyclization of an aromatic ring onto an electrophilic carbon center, typically an acylium ion or a carbocation.

| Synthetic Methodology | Application in this compound Synthesis |

| Reductive 1,2-Carbonyl Transposition | Stereoselective introduction of the C-11 hydroxyl group |

| Pummerer Reaction | Introduction of an oxygen functionality at C-11 |

| Intramolecular Friedel-Crafts Reaction | Construction of the seven-membered benzazepine ring |

Palladium(II)-Catalyzed Aerobic Oxidative Heterocyclization

Palladium-catalyzed reactions have become a powerful tool in modern organic synthesis. While direct palladium-catalyzed C-H hydroxylation at the C-11 position of the cephalotaxine core remains a developing area, the broader field of palladium-catalyzed aerobic oxidative heterocyclization offers significant potential for the construction of the heterocyclic rings found in this compound. These reactions typically involve the use of molecular oxygen as a green and atom-economical terminal oxidant.

The general strategy involves a Pd(II)-catalyzed process where a C-H bond is activated and subsequently undergoes cyclization with a tethered nucleophile. The resulting Pd(0) species is then reoxidized to the active Pd(II) catalyst by molecular oxygen, often facilitated by a co-catalyst or an electron transfer mediator, to complete the catalytic cycle. This methodology has been successfully applied to the synthesis of various nitrogen- and oxygen-containing heterocycles, which are core components of the cephalotaxine framework. The synthesis of cephalotaxine ring analogues has been achieved through successive intramolecular palladium-catalyzed reactions, namely an allylic amination and a Heck reaction nih.gov.

| Catalyst System | Oxidant | Key Transformation | Reference |

| Pd(II) with co-catalyst | Molecular Oxygen (O₂) | Aerobic Oxidative Heterocyclization | General Methodology |

| Pd(OAc)₂ / Ligand | - | Intramolecular Allylic Amination / Heck Reaction | nih.gov |

Tandem Conjugate-Addition/Alkylation

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient approach to building molecular complexity. The tandem conjugate-addition/alkylation strategy has been explored for the construction of the intricate carbon skeleton of cephalotaxine and its analogues.

This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system, which generates a reactive enolate intermediate. This enolate is then trapped in situ by an electrophile, leading to the formation of a new carbon-carbon bond and the creation of stereocenters. While specific applications of this tandem reaction to directly yield this compound are not extensively documented, the strategy has been pivotal in the synthesis of key intermediates for C-11 oxygenated Cephalotaxus alkaloids nih.govresearchgate.net. The stereoselective nature of both the conjugate addition and the subsequent alkylation is crucial for controlling the final stereochemistry of the molecule.

| Reaction Type | Key Steps | Application | Reference |

| Tandem Reaction | 1. Conjugate Addition 2. In situ Alkylation | Synthesis of advanced intermediates for C-11 oxygenated alkaloids | nih.govresearchgate.net |

Pummerer Reaction and Moriarty Oxidation

The introduction of an oxygen functionality at the C-11 position of the cephalotaxine skeleton is a critical step in the synthesis of this compound. The Pummerer reaction and the Moriarty oxidation are two powerful methods that have been successfully employed for this purpose.

The Pummerer reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, typically an acid anhydride like trifluoroacetic anhydride (TFAA), to form an α-acyloxy thioether. This intermediate can then be hydrolyzed to unveil a carbonyl group or an alcohol at the α-position. In the context of this compound synthesis, a precursor containing a sulfide at the C-11 position is first oxidized to the corresponding sulfoxide. Treatment with TFAA then initiates the Pummerer rearrangement, leading to the introduction of an oxygen function at C-11.

The Moriarty oxidation , which utilizes hypervalent iodine reagents such as iodobenzene diacetate, provides another route to functionalize the carbon adjacent to a carbonyl group. This method has also been explored for the introduction of the hydroxyl group at the C-11 position of a suitable cephalotaxine precursor.

Research has detailed several approaches to functionalize the cephalotaxine skeleton based on these reactions. For instance, a key intermediate was converted into a cyclopentanone, which was then treated with iodobenzene diacetate to introduce a hydroxyacetal group. Subsequent attempts to convert a methylthio group at C-11 to an oxygen function were pursued using the Pummerer reaction of the corresponding sulfoxide.

| Reaction | Reagent | Key Transformation |

| Pummerer Reaction | Trifluoroacetic anhydride (TFAA) | Sulfoxide to α-acyloxy thioether |

| Moriarty Oxidation | Iodobenzene diacetate | α-hydroxylation of a ketone |

Intramolecular Friedel–Crafts Alkylation

The Friedel–Crafts reaction is a classic method for the formation of carbon-carbon bonds to an aromatic ring. The intramolecular variant of this reaction is particularly powerful for the construction of polycyclic systems, such as the tetracyclic core of this compound.

In this approach, a precursor molecule containing an aromatic ring and a tethered electrophilic moiety is treated with a Lewis acid or a protic acid. This initiates an electrophilic aromatic substitution reaction where the aromatic ring acts as the nucleophile, attacking the electrophilic center to form a new ring. This strategy has been instrumental in the formal synthesis of cephalotaxine itself nih.gov. A facile Friedel-Crafts cyclization of an amino or amido spiro-cyclopentenone precursor, mediated by a protic acid, leads to the tetracyclic ketone core of the molecule nih.gov. More recently, a collective asymmetric total synthesis of C-11 oxygenated Cephalotaxus alkaloids utilized an intramolecular Friedel-Crafts reaction as a key step to construct the tetracyclic core in a highly stereoselective manner nih.govresearchgate.net.

| Reaction Type | Key Feature | Application | Reference |

| Intramolecular Friedel–Crafts Alkylation | Ring formation via electrophilic aromatic substitution | Construction of the tetracyclic core of cephalotaxine and its C-11 oxygenated analogues | nih.govresearchgate.netnih.gov |

Stereoselective Reduction Approaches

The final step in many synthetic routes to this compound involves the stereoselective reduction of the corresponding C-11 ketone, 11-oxocephalotaxine. The stereochemistry of the newly formed hydroxyl group is critical, and therefore, the choice of reducing agent and reaction conditions is paramount.

Various reducing agents have been investigated to achieve the desired stereoselectivity. The steric environment around the C-11 carbonyl group influences the facial selectivity of the hydride attack. Reagents that allow for substrate control, where the existing stereocenters in the molecule direct the approach of the hydride, are often employed. The goal is to selectively form the natural diastereomer of this compound.

Semisynthetic Approaches to this compound Derivatives

With a viable synthetic or extraction-based source of this compound, attention can then turn to the preparation of novel derivatives. Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a powerful strategy for accessing new analogues with potentially improved or altered biological activities.

The hydroxyl group at the C-11 position serves as a convenient handle for further functionalization. Esterification of this alcohol with various carboxylic acids can lead to a library of new compounds. Furthermore, other reactive sites within the this compound molecule can be selectively modified to create a diverse range of derivatives. These semisynthetic efforts are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological function.

| Starting Material | Reaction Type | Product Class |

| This compound | Esterification | C-11 Ester Derivatives |

| This compound | Modification of other functional groups | Diverse Analogues |

Preclinical Biological Activity Studies and Mechanistic Insights

Antineoplastic and Cytotoxic Activities

The antineoplastic potential of Cephalotaxus alkaloids has been a subject of significant research, leading to the clinical use of compounds like homoharringtonine (B1673347) for leukemia. researchgate.netgoogle.com However, the activity of the broader family of related alkaloids varies significantly. The parent compound, cephalotaxine (B1668394), is generally considered to be biologically inactive in terms of anticancer effects. google.com Research indicates that an elaborate ester side chain at the C3 position is crucial for potent anticancer activity. google.com

Specific data on the in vitro cytotoxicity of 11-Hydroxycephalotaxine against a wide array of human cancer cell lines is limited in publicly available literature. Studies on various Cephalotaxus alkaloids have shown that non-esterified compounds generally exhibit low cytotoxicity. nih.gov For instance, a study on alkaloids from Cephalotaxus oliveri found that the isolated compounds were not cytotoxic against the tested cancer cells. researchgate.net Another study reported that alkaloids like 11β-hydroxycephalotaxine β N-oxide showed low cytotoxicity against nasopharynx KB cells with an IC50 value of 31 μg/mL. nih.gov While this is a related N-oxide derivative, it points towards the generally lower potency of non-esterified analogs compared to their esterified counterparts. The lack of extensive cytotoxicity data for this compound itself suggests that it has not been a primary candidate for development as a cytotoxic agent.

When compared to other alkaloids from the Cephalotaxus genus, this compound is considered a minor alkaloid with significantly less cytotoxic potential than its esterified relatives. researchgate.netresearchgate.net The primary examples of highly potent compounds from this family are harringtonine (B1672945) and homoharringtonine, which feature complex ester side chains. researchgate.net These esterified alkaloids demonstrate acute toxicity toward various cancer cell lines, including murine leukemia, murine lymphoma, and human epidermoid carcinoma cells. google.com In contrast, this compound, which is an oxygenated derivative of the inactive cephalotaxine backbone, lacks the critical ester moiety required for high potency. google.comnih.gov

Table 1: Comparative Cytotoxic Activity Profile of Cephalotaxus Alkaloids

| Compound | Structural Feature | Reported Cytotoxic Activity |

| This compound | Hydroxyl group at C-11; No C-3 ester | Low to no significant activity reported. researchgate.netgoogle.comnih.gov |

| Cephalotaxine | Parent backbone; No C-3 ester | Generally considered biologically inactive. google.com |

| Homoharringtonine (HHT) | Complex ester side chain at C-3 | Potent activity against various leukemia cell lines; used clinically. researchgate.netgoogle.com |

| Harringtonine | Complex ester side chain at C-3 | Significant activity against leukemia cell lines. researchgate.net |

| Drupacine (B208478) | Oxygen bridge between B and D rings | Activity data varies; considered an oxygenated analog. nih.gov |

The mechanism of action for the biologically active Cephalotaxus alkaloids, particularly homoharringtonine (HHT), has been well-elucidated. researchgate.netnih.gov The primary cellular target is the ribosome, where these compounds inhibit protein synthesis. nih.govgoogle.com This inhibition occurs at the elongation step of translation, leading to the breakdown of polyribosomes and the release of incomplete polypeptide chains. google.com This disruption of protein production is the fundamental basis for their antileukemic and cytotoxic effects. nih.gov

Given that this compound is a structural analog, it is presumed that any biological activity it might exert would follow a similar mechanism of inhibiting protein synthesis. However, due to its low cytotoxic potency, specific mechanistic studies detailing its interaction with cellular targets and pathways are not extensively reported in the literature. The research focus has remained on the highly active ester derivatives.

In Vitro Cytotoxicity Against Cancer Cell Lines

Antiviral Activities

In contrast to its limited cytotoxic profile, this compound has demonstrated notable antiviral properties, particularly against plant viruses.

Research has identified this compound as one of several active alkaloids isolated from the plant Cephalotaxus sinensis. researchgate.netresearchgate.net Studies have confirmed that it possesses excellent activity against both Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in both laboratory and outdoor settings. google.comresearchgate.netresearchgate.net

A key study found that the inactivation activity of this compound against TMV was not significantly different from that of the alkaloids drupacine and cephalotaxine, or a commercial antiviral agent. The reported inhibition ratio for this group of compounds was between 50.76% and 53.41%. researchgate.netresearchgate.net While its ability to inhibit the replication of TMV was found to be less than the commercial standard, its direct inactivation effect was comparable. researchgate.netresearchgate.net These findings highlight the potential of this compound as a natural antiviral agent for agricultural applications.

Table 2: Antiviral Activity of this compound Against Plant Viruses

| Virus | Source Plant of Compound | Finding | Inhibition Rate |

| Tobacco Mosaic Virus (TMV) | Cephalotaxus sinensis | Showed excellent inactivation activity. researchgate.netresearchgate.net | 50.76% - 53.41% researchgate.netresearchgate.net |

| Cucumber Mosaic Virus (CMV) | Cephalotaxus sinensis | Showed excellent activity. google.comresearchgate.netresearchgate.net | Data not specified. |

In Silico Studies on Antiviral Targets (e.g., SARS-CoV-2 3CLpro, RdRp, hACE2)

In silico molecular docking studies have been employed to investigate the potential of this compound as an antiviral agent, particularly against targets relevant to SARS-CoV-2, the virus responsible for COVID-19. These computational methods predict the binding affinity between a ligand (the chemical compound) and a protein target, offering insights into potential inhibitory activity.

A notable study identified this compound as a compound with the potential to act as an inhibitor against three key SARS-CoV-2 targets: the 3-chymotrypsin-like protease (3CLpro), RNA-dependent RNA polymerase (RdRp), and the human angiotensin-converting enzyme 2 (hACE2). The inhibition of these targets is a primary strategy for developing anti-COVID-19 drugs.

3CLpro (Main Protease): This enzyme is crucial for the replication of the virus. It cleaves viral polyproteins into functional non-structural proteins, making it an essential target for antiviral therapy. nih.gov

RdRp (RNA-dependent RNA polymerase): This enzyme is central to the viral replication and transcription machinery, synthesizing new viral RNA from an RNA template. nih.govfiocruz.br Its essential role makes it a prime target for antiviral drugs like Remdesivir. mdpi.com

hACE2 (human Angiotensin-Converting Enzyme 2): This human enzyme serves as the primary receptor for the SARS-CoV-2 spike protein, mediating the virus's entry into host cells. nih.gov Blocking this interaction could prevent infection.

The in silico analysis suggested that this compound may exhibit synergistic potential as an inhibitor across all three of these critical targets.

Table 1: Summary of In Silico Antiviral Activity for this compound

| Target Protein | Role in SARS-CoV-2 Pathogenesis | Predicted Activity of this compound |

|---|---|---|

| 3CLpro | Viral Replication (Polyprotein Cleavage) | Potential Inhibitor |

| RdRp | Viral Replication (RNA Synthesis) | Potential Inhibitor |

| hACE2 | Host Cell Entry Receptor | Potential Inhibitor |

This table is based on findings from in silico molecular docking studies.

Other Biological Activities

Beyond its predicted antiviral effects, the broader biological activities of this compound are not as extensively documented, a situation that may be attributed to its limited availability from natural sources. dicp.ac.cn

Alkaloids as a chemical class are known to be involved in allelopathy, the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. agriculturejournals.cz These allelochemicals can be found in various plant parts and can inhibit the growth of neighboring plants, including weeds. agriculturejournals.czresearchgate.net However, specific studies detailing the direct effects of this compound on weed germination or its potential as a plant growth regulator are not widely available in the current scientific literature. The bioactivity of many C-11 oxygenated Cephalotaxus alkaloids remains underexplored. dicp.ac.cn

Inflammation is a protective response that can become detrimental when chronic, contributing to numerous diseases. nih.gov Various animal models, such as carrageenan-induced paw edema and croton oil-induced ear edema, are standardly used to screen for new anti-inflammatory compounds. explorationpub.comasianjpr.com While phytochemicals, including various alkaloids, are often investigated for anti-inflammatory properties in these models, specific in vivo studies focused on the anti-inflammatory effects of this compound are not prominently reported. nih.govnzdr.ru As with other biological activities, this area appears to be a subject for future investigation, contingent on the availability of the compound. dicp.ac.cn

Structure-Activity Relationship (SAR) Studies of 11-Oxygenated Cephalotaxus Alkaloids

Structure-Activity Relationship (SAR) studies explore how a compound's chemical structure correlates with its biological activity. The Cephalotaxus alkaloids are characterized by a core tetracyclic skeleton featuring a benzazepine ring system and an azaspiranic unit. researchgate.netnih.gov

The 11-oxygenated Cephalotaxus alkaloids are a specific subset defined by the presence of an oxygen-containing functional group at the C-11 position of the B ring. dicp.ac.cnnih.gov This structural feature distinguishes them from cephalotaxine itself. The primary structural differences among the members of this subset are the specific oxidation patterns on the alkaloid backbone. dicp.ac.cn

Key compounds in this group include:

This compound: Features a hydroxyl (-OH) group at the C-11 position.

Drupacine: A related alkaloid that can be formed from this compound in an acidic medium. It contains an ether bridge between C-11 and C-2. nih.gov

Cephalotaxinone: Characterized by a ketone group (C=O) at the C-11 position. nih.gov

The introduction of an oxygen function at C-11 is a key structural modification that defines this class of alkaloids. While extensive SAR studies for many Cephalotaxus esters have linked the side chain to potent antileukemic activity, the specific biological roles conferred by C-11 oxygenation are less explored. dicp.ac.cnnih.gov The concise synthesis of various C-11 oxygenated alkaloids is expected to enable more thorough investigations into their unique biological activities and establish clearer structure-activity relationships. dicp.ac.cn

Table 2: Structural Features of Selected 11-Oxygenated Cephalotaxus Alkaloids

| Compound Name | Key Structural Feature at C-11 | Other Notable Features |

|---|---|---|

| This compound | Hydroxyl group (-OH) | Precursor to Drupacine under acidic conditions nih.gov |

| Drupacine | Part of an ether bridge (to C-2) | Cyclized derivative of this compound nih.gov |

| Cephalotaxinone | Ketone group (C=O) | An oxidized form relative to this compound nih.gov |

This table highlights the structural variations at the C-11 position which are central to the SAR of this alkaloid subclass.

Derivatives and Analogues of 11 Hydroxycephalotaxine

Naturally Occurring 11-Oxygenated Cephalotaxus Alkaloids Derived from 11-Hydroxycephalotaxine

A number of naturally occurring alkaloids are derived from this compound, showcasing the biosynthetic versatility within the Cephalotaxus genus. These compounds typically involve modifications at the C-11 hydroxyl group or other positions on the cephalotaxine (B1668394) skeleton. To date, at least ten C-11 oxygenated Cephalotaxus alkaloids have been isolated. sci-hub.stdicp.ac.cn

One of the most notable derivatives is drupacine (B208478) , which possesses an ether bridge between C-2 and C-11. nih.gov this compound can be readily converted to drupacine under acidic conditions. sci-hub.stdicp.ac.cn Other examples include ester derivatives of drupacine and an N-oxide derivative, cephalancetine B . sci-hub.stdicp.ac.cn A dimeric alkaloid, cephalancetine D , and the pentacyclic cephalocyclidin A also belong to this subset of C-11 oxygenated alkaloids. sci-hub.st More recently, torreyafargesine A and 11-hydroxycephalotaxinone hemiketal were identified from Torreya fargesii Franch. sci-hub.stdicp.ac.cn

The structural diversity among these natural derivatives primarily arises from different oxidation patterns on the alkaloid backbone. dicp.ac.cn The biological activities of many of these naturally occurring derivatives have not been extensively studied, largely due to their limited availability from natural sources. dicp.ac.cn

Table 1: Naturally Occurring 11-Oxygenated Cephalotaxus Alkaloids

| Compound Name | Key Structural Feature | Natural Source |

| Drupacine | Ether bridge between C-2 and C-11 | Cephalotaxus harringtonia dicp.ac.cn |

| Cephalancetine B | N-oxide derivative | Cephalotaxus species |

| Cephalancetine D | Dimeric alkaloid | Cephalotaxus species |

| Cephalocyclidin A | Pentacyclic structure | Cephalotaxus species |

| Torreyafargesine A | - | Torreya fargesii Franch. sci-hub.stdicp.ac.cn |

| 11-Hydroxycephalotaxinone hemiketal | Hemiketal at C-11 | Torreya fargesii Franch. sci-hub.stdicp.ac.cn |

| 11α-Hydroxyhomodeoxyharringtonine | Ester of an oxygenated cephalotaxine analog | Cephalotaxus species nih.gov |

| 11β-Hydroxyhomodeoxyharringtonine | Ester of an oxygenated cephalotaxine analog | Cephalotaxus species nih.gov |

| 11-Hydroxydeoxyharringtonine | Ester of an oxygenated cephalotaxine analog | Cephalotaxus species nih.gov |

Synthetic and Semisynthetic Derivatives

The chemical scaffold of this compound has been utilized in synthetic and semisynthetic efforts to create novel derivatives with potentially enhanced or modified biological activities. These approaches allow for the introduction of a wide range of functional groups that are not accessible through natural biosynthetic pathways.

Semisynthetic strategies often involve the esterification of the hindered hydroxyl group at the C-11 position. google.com This can lead to the generation of various ester, carbonate, carbamate, and sulfonate analogues. adelphi.edu The goal of these modifications is often to improve pharmacokinetic properties or to probe the structure-activity relationship of the parent compound. adelphi.edu For instance, the synthesis of harringtonines, a class of potent antileukemic agents, can be achieved through the esterification of cephalotaxine or its derivatives. google.com

Total synthesis of C-11 oxygenated Cephalotaxus alkaloids, including this compound itself, presents a significant synthetic challenge due to the remote C-11 stereocenter. sci-hub.stresearchgate.net However, successful total syntheses have been reported, providing access to these complex molecules and enabling the preparation of analogues that are not found in nature. sci-hub.stresearchgate.net These synthetic routes often employ chiral starting materials and involve sophisticated chemical transformations to control the stereochemistry at multiple centers. sci-hub.stresearchgate.net

Table 2: Examples of Synthetic and Semisynthetic Derivatives

| Derivative Type | Synthetic Approach | Potential Modifications |

| Esters | Semisynthesis (esterification of C-11 OH) | Varied acyl groups |

| Carbonates | Semisynthesis (reaction with chloroformates) | Different alkyl or aryl groups |

| Carbamates | Semisynthesis (reaction with isocyanates) | Diverse substituent patterns |

| Sulfonates | Semisynthesis (reaction with sulfonyl chlorides) | Alkyl or aryl sulfonyl groups |

| Novel Alkaloids | Total Synthesis | Modifications to the core ring structure |

Structure-Activity Relationship (SAR) Insights from Derivative Studies

The study of derivatives of this compound has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. collaborativedrug.com

For the Cephalotaxus alkaloids, the ester side chain at C-3 is a critical determinant of their potent antitumor activity. However, modifications to the cephalotaxine core, including at the C-11 position, can also significantly influence biological properties.

Studies on various ester derivatives of oxygenated cephalotaxine analogs, such as 11α-hydroxyhomodeoxyharringtonine and 11β-hydroxyhomodeoxyharringtonine, have contributed to understanding the impact of the C-11 substituent on activity. nih.gov The stereochemistry at C-11, as well as the nature of the ester group, can modulate the potency and selectivity of these compounds. While detailed SAR studies specifically on a wide range of this compound derivatives are not extensively reported in the provided search results, the general principles of SAR in the broader Cephalotaxus alkaloid family suggest that the C-11 position is a key site for modification to fine-tune biological activity. The development of synthetic routes to C-11 oxygenated alkaloids will facilitate more detailed investigations into their SAR. dicp.ac.cn

Future Research Directions and Translational Potential

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the parent compound, cephalotaxine (B1668394), and its derivatives are known to be produced by plants of the Cephalotaxus genus, the precise biosynthetic pathway leading to 11-hydroxycephalotaxine remains to be fully elucidated. Identifying the specific enzymes responsible for the hydroxylation of the cephalotaxine core at the C-11 position is a critical next step. Future research should focus on:

Transcriptome and Proteome Analysis: High-throughput sequencing of the transcriptome and proteome of Cephalotaxus species can help identify candidate genes and enzymes, such as cytochrome P450 monooxygenases or other oxidoreductases, that may be involved in this specific hydroxylation step.

Enzyme Characterization: Once candidate enzymes are identified, their function needs to be validated through in vitro assays using cephalotaxine as a substrate. This will confirm their role in the biosynthesis of this compound.

Pathway Reconstruction: Understanding the complete biosynthetic pathway will not only provide fundamental scientific knowledge but could also enable the development of biotechnological production methods for this compound and related alkaloids, potentially offering a more sustainable and scalable source than extraction from plant material.

Development of Novel and Efficient Synthetic Routes

The complex, tetracyclic structure of this compound presents a significant challenge for chemical synthesis. researchgate.net While some synthetic approaches to the core cephalotaxine skeleton have been reported, the development of efficient and stereoselective methods for the introduction of the hydroxyl group at the C-11 position is an area ripe for innovation. researchgate.net Future synthetic strategies could explore:

Late-Stage C-H Functionalization: Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could provide a more direct and efficient route to introduce the hydroxyl group onto a pre-formed cephalotaxine core.

Novel Cyclization Strategies: The development of new intramolecular cyclization reactions could offer more convergent and efficient pathways to construct the complex ring system of this compound. johnwoodgroup.com

Asymmetric Synthesis: Achieving high stereoselectivity is crucial for producing enantiomerically pure this compound, which is essential for its therapeutic application. Future synthetic routes should prioritize asymmetric transformations to control the stereochemistry of the final product. researchgate.net

Flow Chemistry and Other Enabling Technologies: The application of flow chemistry and other modern synthetic technologies could lead to more scalable, efficient, and safer production processes for this compound and its analogs. rsc.org

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

Initial studies have hinted at the potential biological activities of this compound. However, a deep understanding of its mechanism of action at the molecular level is currently lacking. Future research should aim to:

Identify Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays can help identify the specific proteins or other biomolecules that this compound interacts with to exert its biological effects.

Elucidate Signaling Pathways: Once the molecular targets are known, further studies will be needed to unravel the downstream signaling pathways that are modulated by this compound. This could involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its molecular target(s) through X-ray crystallography or cryo-electron microscopy will provide invaluable insights into the specific molecular interactions and the basis of its activity. cabidigitallibrary.org

In Silico Modeling: Computational studies, including molecular docking and molecular dynamics simulations, can complement experimental work by predicting potential binding modes and guiding the design of more potent and selective analogs. cabidigitallibrary.org

Exploration of Additional Pharmacological Activities in Preclinical Models

The known biological activities of this compound and its parent compound provide a strong rationale for exploring its therapeutic potential in a broader range of disease models. nih.govresearchgate.net Future preclinical studies should investigate:

Anticancer Activity: Given that other Cephalotaxus alkaloids have demonstrated significant anticancer properties, it is crucial to evaluate the cytotoxic and anti-proliferative effects of this compound against a diverse panel of cancer cell lines and in animal models of cancer. edwiserinternational.comethernet.edu.et

Antiviral Activity: An in-silico study has suggested that this compound may act as an inhibitor of key enzymes of the SARS-CoV-2 virus. cabidigitallibrary.org This finding warrants further investigation through in vitro and in vivo antiviral assays against a range of viruses. cabidigitallibrary.org Studies have also shown its potential against tobacco mosaic virus. researchgate.net

Anti-inflammatory Activity: A derivative of cephalotaxine has shown anti-inflammatory effects, suggesting that this compound should be investigated for its potential to modulate inflammatory pathways. scispace.comresearchgate.net This could be relevant for the treatment of various inflammatory conditions.

Other Potential Activities: Based on the activities of related compounds, the potential of this compound in other therapeutic areas, such as antiparasitic or antimicrobial applications, should also be explored. nih.govresearchgate.net

Application in Chemical Biology and Drug Discovery Initiatives

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology and drug discovery. helmholtz-munich.deuu.nl

Molecular Probes: The unique structure of this compound can be chemically modified to generate molecular probes. These probes can be used to study complex biological processes and to identify novel drug targets.

Scaffold for Library Synthesis: The cephalotaxine core structure can serve as a scaffold for the synthesis of compound libraries. Screening these libraries for various biological activities could lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

Morphological Profiling: This technique can be used to generate a bioactivity profile of this compound, providing an unbiased view of its effects on cellular morphology. nih.gov This can help to predict its mode of action and identify potential new therapeutic applications. nih.gov

Q & A

Q. Methodological Answer :

- Chromatography : Use reverse-phase HPLC or UPLC with UV/Vis detection (λ = 210–280 nm) for separation and quantification. Validate with calibration curves using pure standards .

- Spectroscopy : Confirm structural identity via -NMR (focus on hydroxyl proton signals at δ 4.5–5.5 ppm) and LC-MS/MS (for molecular ion [M+H] and fragmentation patterns) .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .

Basic: How can researchers design a reproducible synthesis protocol for this compound?

Q. Methodological Answer :

- Route Selection : Start with cephalotaxine as a precursor. Optimize hydroxylation using regioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water). Monitor purity via TLC and HPLC (>95% by area) .

- Documentation : Provide step-by-step protocols in supplementary materials, including reaction yields, values, and spectral data .

Advanced: What experimental strategies can resolve contradictions in reported cytotoxic activity of this compound across studies?

Q. Methodological Answer :

- Variable Control : Standardize cell lines (e.g., NCI-60 panel), culture conditions (e.g., RPMI-1640 + 10% FBS), and exposure times (48–72 hrs). Replicate dose-response curves (IC calculations) .

- Mechanistic Confounders : Test for off-target effects using RNAi knockdown of putative targets (e.g., topoisomerase I/II) or competitive binding assays .

- Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to aggregate data from independent studies, accounting for heterogeneity in protocols .

Advanced: How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with validated targets (e.g., tubulin binding sites). Prioritize derivatives with improved binding affinity (ΔG ≤ -8 kcal/mol) .

- QSAR Modeling : Train regression models on experimental IC data and molecular descriptors (e.g., logP, polar surface area). Validate with leave-one-out cross-validation (R > 0.7) .

- Synthetic Prioritization : Rank derivatives based on synthetic accessibility scores (e.g., SYLVIA) to balance novelty and feasibility .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Methodological Answer :

- Antiproliferative Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., paclitaxel) and normalize to vehicle-treated cells .

- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry. Correlate results with caspase-3/7 activation assays .

- Data Reporting : Adhere to MIAME guidelines for transparency in experimental conditions and statistical tests (e.g., two-way ANOVA) .

Advanced: How should researchers address variability in pharmacokinetic profiles of this compound across preclinical models?

Q. Methodological Answer :

- Model Selection : Compare rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., zebrafish) models. Monitor plasma concentrations via LC-MS/MS at multiple timepoints .

- Toxicokinetics : Assess dose-linear vs. nonlinear behavior using non-compartmental analysis (NCA) in Phoenix WinNonlin. Identify metabolites via high-resolution MS .

- Interspecies Scaling : Apply allometric equations to predict human clearance, but validate with in vitro hepatocyte stability assays .

Basic: What are the best practices for validating the purity of this compound in natural product extracts?

Q. Methodological Answer :

- Extraction : Use Soxhlet extraction (ethanol/water, 70:30) followed by liquid-liquid partitioning (chloroform/water).

- Purity Assessment : Combine -NMR (integration of impurity peaks < 5%) and HPLC-DAD (purity > 95% by peak area) .

- Bioactivity Correlation : Test serial dilutions of the extract to confirm dose-dependent effects attributable to the compound, not impurities .

Advanced: What mechanistic studies are critical to understanding this compound’s resistance profile in cancer cells?

Q. Methodological Answer :

- Genomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., ABC transporter upregulation) .

- CRISPR-Cas9 Screens : Knockout candidate resistance genes (e.g., MDR1) and measure IC shifts .

- Functional Validation : Use ATPase assays to confirm ABC transporter activity and test reversal with inhibitors (e.g., verapamil) .

Basic: How should researchers document and share raw data for this compound studies to ensure reproducibility?

Q. Methodological Answer :

- Data Repositories : Upload NMR spectra, chromatograms, and dose-response curves to Zenodo or Figshare with CC-BY licenses .

- Metadata Standards : Adopt ISA-Tab format for experimental metadata, including instrument settings and statistical parameters .

- Code Sharing : Provide scripts for data analysis (e.g., R/Python) in GitHub repositories .

Advanced: What strategies can optimize this compound’s solubility and bioavailability without structural modification?

Q. Methodological Answer :

- Formulation Screening : Test cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions. Assess solubility via shake-flask method and bioavailability in rodent models .

- In Silico Prediction : Use tools like SwissADME to estimate solubility (LogS) and permeability (Caco-2) .

- PK/PD Modeling : Link formulation parameters to in vivo exposure using compartmental models in NONMEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.